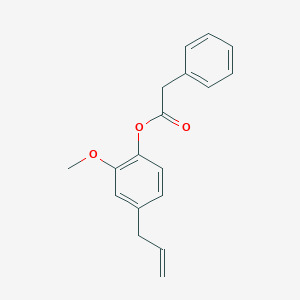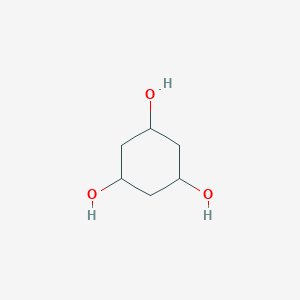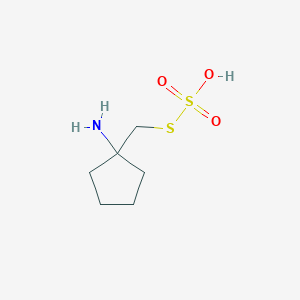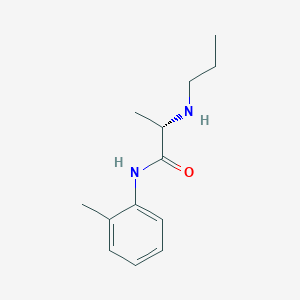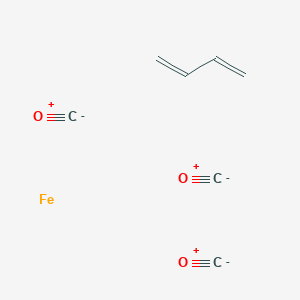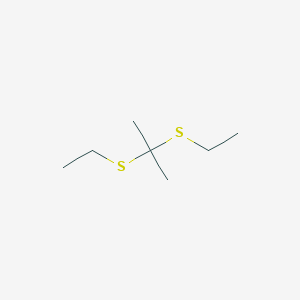
Diséléniure de tungstène
Vue d'ensemble
Description
Tungsten diselenide (WSe2) is a two-dimensional material composed of alternating layers of tungsten and selenium atoms. It is a semiconductor with a direct bandgap, making it an attractive material for optoelectronic applications. WSe2 has been studied extensively for its photoluminescence properties and its potential for use in photovoltaics, light-emitting diodes, and photodetectors.
Applications De Recherche Scientifique
Transistors à effet de champ
Le diséléniure de tungstène est utilisé dans le développement des transistors à effet de champ (FET). Il est utilisé dans les FET WSe2 multicouches où il améliore les performances électriques . La lumière ultraviolette profonde avec une longueur d'onde de 220 nm est dirigée vers l'échantillon de WSe2 en présence d'azote gazeux N2, qui agit comme dopant gazeux . Cette technique fournit une méthode très efficace, stable et simple pour améliorer les performances des FET WSe2 pour les matériaux de cellules solaires et leurs applications électroniques associées .
Optoélectronique
Le this compound fait partie d'une nouvelle classe de matériaux appelés dichalcogénures de métaux de transition (TMDC), qui ont la capacité de convertir la lumière en électricité et vice versa . Cela fait d'eux de solides candidats potentiels pour les dispositifs optoélectroniques tels que les cellules solaires à couches minces, les photodétecteurs, les circuits logiques flexibles et les capteurs .
Diodes électroluminescentes (LED)
Des groupes de recherche se sont concentrés sur les applications optoélectroniques du this compound, en mettant l'accent sur son utilisation pour les diodes électroluminescentes (LED) .
Photovoltaïque
Le this compound a des applications photovoltaïques importantes . C'est un matériau candidat prometteur pour les futures applications électroniques, en raison de son potentiel de mise à l'échelle ultime des dispositifs .
Dispositifs quantiques
L'étirement d'un matériau 2D comme le this compound peut entraîner une émission localisée, ce qui est bénéfique dans les applications optoélectroniques et de dispositifs quantiques .
Régulation de la conductance
La conductance du this compound peut être régulée par un plasma d'oxygène, améliorant sa stabilité électrique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Mécanisme D'action
Target of Action
Tungsten diselenide (WSe2) is a two-dimensional (2D) material that has been extensively studied for its potential applications in the field of electronics . The primary targets of WSe2 are the electronic and optoelectronic devices, where it serves as a promising semiconductor material . It is particularly used in field-effect transistors (FETs) due to its unique electronic properties, including a sizeable band gap, high carrier mobility, and remarkable on–off ratio .
Biochemical Pathways
While WSe2 is primarily used in electronics, it can also interact with certain biochemical pathways. For instance, tungsten, in the form of tungstate, can polymerize with phosphate, potentially disrupting cellular phosphorylation and dephosphorylation reactions . The specific biochemical pathways affected by wse2 in plants and other organisms are yet to be fully understood .
Pharmacokinetics
It is known that wse2 is insoluble in water , which could impact its bioavailability if it were to be used in a biological setting
Action Environment
The action, efficacy, and stability of WSe2 can be influenced by various environmental factors. For example, the conductance of WSe2 can be regulated by oxygen plasma, and its electrical stability can be improved by encapsulation . Furthermore, the performance of WSe2-based devices can be enhanced through gas doping . These findings highlight the importance of the environment in determining the action and effectiveness of WSe2.
Safety and Hazards
Propriétés
IUPAC Name |
bis(selanylidene)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIDRHELGULJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[W]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WSe2, Se2W | |
| Record name | tungsten(IV) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065240 | |
| Record name | Tungsten selenide (WSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Tungsten diselenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12067-46-8 | |
| Record name | Tungsten selenide (WSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten selenide (WSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten selenide (WSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten selenide (WSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Tungsten Diselenide?
A1: Tungsten Diselenide has a molecular formula of WSe2. Its molecular weight is 247.87 g/mol.
Q2: What is the crystal structure of WSe2?
A2: WSe2 crystallizes in a hexagonal structure where each tungsten atom is covalently bonded to six selenium atoms in a trigonal prismatic arrangement. These layers are then stacked together via weak Van der Waals forces. []
Q3: How is the structure of WSe2 confirmed?
A3: Several techniques are used to confirm the structure of WSe2, including X-ray diffraction (XRD) [, , , ], Raman spectroscopy [], and high-resolution transmission electron microscopy (HRTEM) [, ].
Q4: What is the bandgap of WSe2?
A4: Bulk WSe2 has an indirect bandgap of around 1.2 eV, while monolayer WSe2 exhibits a direct bandgap of around 1.65 eV. [, , , , ]
Q5: How does the bandgap of WSe2 change with the number of layers?
A5: The bandgap of WSe2 transitions from indirect to direct as the thickness decreases from bulk to monolayer. This transition is attributed to quantum confinement effects. []
Q6: How stable is WSe2 under ambient conditions?
A6: While relatively stable, WSe2 can undergo oxidation in air, particularly at elevated temperatures. Studies show annealing at temperatures exceeding 350 K can lead to partial oxidation and degradation of device performance. []
Q7: How does the presence of gold nanoparticles affect the properties of WSe2?
A7: Research indicates that gold nanoparticles can enhance the Raman scattering intensity of WSe2 films. This enhancement is attributed to the localized surface plasmon resonance effect of gold nanoparticles. []
Q8: What type of conductivity does WSe2 exhibit?
A8: WSe2 displays ambipolar conductivity, meaning it can conduct both electrons and holes. This makes it a promising candidate for complementary metal-oxide-semiconductor (CMOS) technology. []
Q9: What is the significance of valley polarization in WSe2?
A9: WSe2 exhibits strong spin-orbit coupling, leading to valley polarization. This property allows for the selective excitation of carriers in specific valleys, opening avenues for valleytronics applications. [, , ]
Q10: What is the role of excitons in the optical properties of WSe2?
A10: Excitons (bound electron-hole pairs) play a crucial role in the optical properties of WSe2. The strong Coulomb interactions in monolayer WSe2 result in large exciton binding energies, leading to sharp and robust excitonic features in its optical spectra. [, , , ]
Q11: How does an electric field affect the optical properties of WSe2?
A11: An applied in-plane electric field can tune the exciton energy in monolayer WSe2. This tuning is attributed to the piezoelectric effect, which creates an internal electric field that interacts with the applied field. []
Q12: What are the potential applications of WSe2 in electronics?
A12: Due to its high carrier mobility, direct bandgap, and ambipolar nature, WSe2 holds promise for applications in field-effect transistors (FETs) [, , , ], optoelectronic devices [, , ], and flexible electronics [].
Q13: Can WSe2 be used for energy storage applications?
A13: Yes, WSe2 exhibits potential for energy storage applications. Studies demonstrate its use in supercapacitors, where its high surface area and layered structure facilitate charge storage. []
Q14: How is WSe2 being explored for sensing applications?
A14: WSe2 shows promise for sensing applications due to its sensitivity to various analytes. Research highlights its use in gas sensors for detecting nitrogen dioxide (NO2) [], ethylene [], and dopamine. []
Q15: What are the advantages of using WSe2 in lasers?
A15: WSe2 is investigated for use in lasers due to its ability to achieve lasing at room temperature with low thresholds. Integrating WSe2 with other materials like cadmium selenide quantum dots can further enhance lasing performance. []
Q16: What are the common methods for synthesizing WSe2?
A16: WSe2 can be synthesized using various methods, including chemical vapor deposition (CVD) [, ], direct vapor transport (DVT) [, , ], and liquid-phase exfoliation. [, ]
Q17: How does the synthesis method affect the properties of WSe2?
A17: The synthesis method significantly influences the properties of WSe2. For instance, CVD-grown WSe2 often exhibits different characteristics compared to mechanically exfoliated WSe2 due to factors like defects and substrate interactions. [, ]
Q18: Can WSe2 be integrated with other materials to form heterostructures?
A18: Yes, WSe2 can be combined with other materials like graphene [, , ], black phosphorus [], and molybdenum disulfide (MoS2) [] to create heterostructures with tailored properties for specific applications.
Q19: What are the challenges associated with the large-scale production of high-quality WSe2?
A19: Challenges in large-scale production include achieving uniform layer thickness control, minimizing defects, and ensuring reproducible synthesis conditions for consistent material properties.
Q20: How is computational chemistry employed in WSe2 research?
A20: Computational methods like density functional theory (DFT) are crucial for understanding the electronic structure [, ], optical properties [], and interactions with other materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



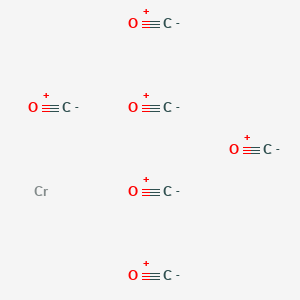


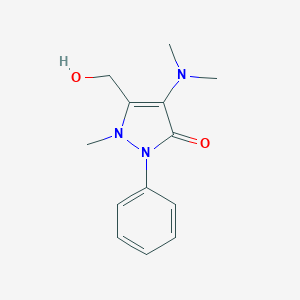
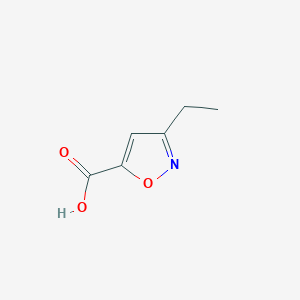
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
